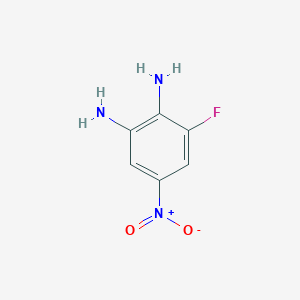

1,2-Diamino-3-fluoro-5-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6FN3O2 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

3-fluoro-5-nitrobenzene-1,2-diamine |

InChI |

InChI=1S/C6H6FN3O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,8-9H2 |

InChI Key |

BRWXIOKDMZGIDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)[N+](=O)[O-] |

Origin of Product |

United States |

Contextual Position Within Fluorinated O Phenylenediamines and Nitroaromatic Compounds

1,2-Diamino-3-fluoro-5-nitrobenzene holds a distinct position at the intersection of two important classes of organic molecules: fluorinated o-phenylenediamines and nitroaromatic compounds.

Fluorinated o-Phenylenediamines: Ortho-phenylenediamines (OPDs) are aromatic compounds containing two amino groups on adjacent carbon atoms of a benzene (B151609) ring. sapub.org The introduction of a fluorine atom to the OPD core, as seen in this compound, imparts unique electronic properties. Fluorine is the most electronegative element, and its presence on the aromatic ring can significantly influence the reactivity and properties of the molecule, such as the acidity of the amino groups and the solubility of the compound and its derivatives. nih.gov The ortho-positioning of the amine groups is crucial for its role in forming heterocyclic systems like quinoxalines through condensation reactions. chim.it

Nitroaromatic Compounds: Nitroaromatic compounds are characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. nih.gov The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.gov In this compound, the nitro group's powerful electron-withdrawing nature modulates the reactivity of the entire molecule. nih.gov Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, providing a pathway to further functionalization and the synthesis of more complex structures. nih.gov This class of compounds serves as crucial intermediates in the production of a wide array of materials, including dyes, polymers, and pharmaceuticals. nih.govudayton.edu

Academic Significance As a Versatile Synthetic Scaffold and Intermediate

The academic significance of 1,2-diamino-3-fluoro-5-nitrobenzene lies in its role as a highly versatile synthetic scaffold. The strategic placement of its three distinct functional groups—two amino groups, a fluorine atom, and a nitro group—offers a rich platform for a multitude of chemical transformations.

The adjacent amino groups are prime nucleophiles, readily participating in cyclocondensation reactions. The most common and significant of these is the reaction with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives. nih.govchim.it This reaction is a cornerstone in heterocyclic chemistry due to the wide range of biological activities exhibited by the resulting quinoxaline core, including antimicrobial, anticancer, and anti-inflammatory properties. chim.it

The fluorine and nitro substituents play a critical role in modulating the reactivity and properties of the molecule. The electron-withdrawing effects of both groups influence the regioselectivity of subsequent reactions. The fluorine atom can also enhance the metabolic stability and binding affinity of resulting drug candidates, a desirable feature in medicinal chemistry. The nitro group, as mentioned, can be reduced to an amine, opening up possibilities for the synthesis of triamino-benzene derivatives, which can then be used to construct even more complex heterocyclic systems.

Overview of Key Research Areas

Established Multi-Step Synthetic Pathways

The creation of this compound is not a single-step process but rather a carefully orchestrated sequence of reactions. The specific order of these steps is crucial to ensure the correct placement of the functional groups on the aromatic ring.

Initial Aromatic Precursor Selection and Functionalization

The journey towards this compound typically begins with a readily available and appropriately substituted benzene (B151609) derivative. A common starting point is a fluorinated aniline, such as 4-fluoroaniline. The existing amino group on this precursor helps direct subsequent functionalization steps.

One established method involves the protection of the amino group in the precursor before proceeding with further reactions. For instance, acetanilide (B955) is often used as an intermediate, prepared from the acetylation of aniline. This protected form allows for better control over the subsequent nitration step. magritek.com

Strategic Nitration Procedures

Nitration, the introduction of a nitro (-NO₂) group, is a critical step that must be carefully controlled to achieve the desired isomer. The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. libretexts.org A mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid," is the most common nitrating agent. libretexts.orgwikipedia.org This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. libretexts.org

The position of the newly introduced nitro group is directed by the existing substituents on the benzene ring. For example, in the nitration of acetanilide, the acetamido group directs the incoming nitronium ion to the ortho and para positions. magritek.com This results in a mixture of ortho- and para-nitroacetanilides, with the para isomer being the major product. magritek.com The isomers can then be separated, often by recrystallization from ethanol. magritek.com

In some cases, alternative nitrating agents or conditions are employed. For instance, nitronium tetrafluoroborate (B81430) can effect nitration without the need for mixed acid. libretexts.org The reaction temperature is a critical parameter to control, with lower temperatures (e.g., 0–5°C) often used to prevent over-nitration.

Selective Reduction of Nitro Groups to Amino Functionalities

With the nitro group in place, the next key transformation is its reduction to an amino (-NH₂) group. This step is crucial for forming the diamino substitution pattern. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and efficient method. This reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) at room temperature.

Another widely used method involves the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This classical method is effective for the reduction of nitroarenes. Other reagents like iron in the presence of an acid (e.g., Fe/HCl) are also utilized. stackexchange.com

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. The goal is to selectively reduce the nitro group without affecting other parts of the molecule. For instance, some methods are known to be chemoselective, tolerating functional groups like ketones, nitriles, and esters. organic-chemistry.org

Introduction of Fluorine via Specific Fluorination Reagents or Fluorodenitration Pathways

Alternatively, fluorine can be introduced later in the synthetic sequence using specific fluorinating reagents. Electrophilic fluorinating agents are a class of reagents that deliver an "F⁺" equivalent to an aromatic ring. numberanalytics.comalfa-chemistry.com Examples of such reagents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate) and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.comchinesechemsoc.org These reagents are generally stable, easy to handle, and can fluorinate a range of aromatic compounds. alfa-chemistry.comtcichemicals.com

Nucleophilic fluorination is another important strategy, particularly for aromatic rings bearing electron-withdrawing groups. numberanalytics.com This involves the use of fluoride (B91410) sources like cesium fluoride (CsF) or potassium fluoride (KF) to displace a leaving group on the aromatic ring. A specific example of this is fluorodenitration, where a nitro group is displaced by a fluoride ion.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a primary goal in any synthetic process. For the synthesis of this compound, optimizing reaction conditions at each step is crucial.

Key parameters that are often optimized include:

Temperature: Controlling the temperature is vital, especially during nitration, to prevent the formation of unwanted byproducts and over-nitration.

Reaction Time: Monitoring the reaction progress allows for determining the optimal time required for completion, preventing side reactions that can occur with prolonged reaction times.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. unimi.it For example, in nitration reactions, acetic acid and acetic anhydride (B1165640) solutions are sometimes used. google.com

Catalyst: In catalytic reactions like hydrogenation, the type and loading of the catalyst (e.g., Pd/C) can influence the reaction's efficiency and selectivity.

Reagent Stoichiometry: The molar ratios of reactants are carefully controlled to ensure complete conversion of the starting material and to minimize waste. google.com

The table below illustrates an example of how reaction conditions can be optimized for a specific synthetic step.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | 25 | 4 | 85 |

| 2 | Methanol | 25 | 4 | 82 |

| 3 | Ethanol | 50 | 2 | 90 |

| 4 | Ethanol | 25 | 8 | 86 |

This table is a representative example and does not reflect specific experimental data for the synthesis of this compound from the provided search results.

Scalability Considerations for Industrial Production

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges. For the production of this compound, several factors must be considered for scalability.

Cost and Availability of Starting Materials: The economic viability of the process depends on the cost of the initial precursors and reagents. tcichemicals.com

Process Safety: Some of the reagents used, such as concentrated acids and flammable solvents, pose safety risks that must be managed through proper engineering controls and procedures. tcichemicals.comgoogle.com The use of highly reactive reagents like fluorine gas requires specialized equipment and handling protocols. tcichemicals.com

Waste Management: The generation of waste products, including acidic and organic waste, needs to be minimized and managed in an environmentally responsible manner. google.com

Purification Methods: Developing efficient and scalable purification methods, such as large-scale crystallization or chromatography, is essential to obtain the final product with the required purity.

The table below outlines some key considerations for scaling up the synthesis.

| Parameter | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Equipment | Glassware | Large reactors, specialized handling equipment |

| Safety | Fume hood, personal protective equipment | Process safety management, engineered controls |

| Cost | Reagent cost is a secondary concern | Cost of raw materials is a major driver |

| Waste | Small volumes, managed in-house | Large volumes, requiring treatment and disposal protocols |

Reactivity Profiles of the Amino Functionalities

The two amino groups in this compound are primary sites for a variety of chemical transformations. Their nucleophilic character drives their participation in numerous reactions.

Oxidative Transformations to Nitroso and Nitro Derivatives

The amino groups of aromatic diamines can be oxidized to nitroso and subsequently to nitro groups under specific conditions. While direct oxidation of both amino groups in this compound is not commonly reported, the oxidation of a single amino group in similar anilines is a known transformation. mdpi.com For instance, peroxyacids like trifluoroperacetic acid have been used for the oxidation of weakly basic amines, such as nitroanilines, to their corresponding nitro derivatives. mdpi.com The reaction proceeds through an initial oxidation to a nitroso intermediate, which is then further oxidized to the nitro group. The presence of the electron-withdrawing nitro group already on the ring would make the amino groups less susceptible to oxidation compared to unsubstituted anilines.

Condensation and Cyclization Reactions

The adjacent amino groups in this compound are ideally positioned for condensation and cyclization reactions to form five- or six-membered heterocyclic rings. This is one of the most significant aspects of its reactivity.

For example, o-phenylenediamines, the parent structure of this compound, react with 1,3-diketones to form 1,5-benzodiazepines. rsc.org Similarly, condensation with α-dicarbonyl compounds, such as glyoxal or diacetyl, would be expected to yield quinoxaline derivatives. The reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. The fluorine and nitro substituents on the benzene ring will influence the rate and outcome of these cyclization reactions.

Chemical Behavior of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and is itself a site of important chemical transformations.

Reductive Transformations to Amino Groups

The reduction of the nitro group to a primary amino group is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion of this compound would yield 1,2,5-triaminofluorobenzene, a highly functionalized intermediate. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method uses hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. masterorganicchemistry.comwikipedia.org It is often a clean and efficient method.

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. masterorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also used for this purpose. wikipedia.org

The selective reduction of the nitro group in the presence of other reducible functionalities can sometimes be a challenge, but various chemoselective methods have been developed. scispace.comsci-hub.st

Participation in Redox Processes

The nitroaromatic structure allows this compound to participate in redox processes. The nitro group can be reduced in a stepwise manner, first to a nitroso derivative and then to a hydroxylamine, before the final reduction to an amine. nih.gov These intermediates can be reactive species. Under certain biological or chemical conditions, the nitroaromatic compound can undergo single-electron reduction to form a nitro anion radical. nih.gov This radical can then be re-oxidized by molecular oxygen, creating a futile redox cycle that can generate reactive oxygen species.

Electron-Withdrawing Effects and Aromatic Ring Deactivation

The nitro group is a powerful electron-withdrawing group, exerting its effect through both resonance and inductive pathways. researchgate.net This has several important consequences for the reactivity of the aromatic ring of this compound:

Ring Deactivation: The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions.

Directing Effects: In the context of electrophilic substitution, the nitro group is a meta-director. However, the directing effects of the two amino groups (ortho, para-directing) and the fluorine atom (ortho, para-directing) would also need to be considered in predicting the outcome of such reactions. The interplay of these directing effects can be complex.

Increased Acidity of Amino Protons: The electron-withdrawing effect of the nitro group increases the acidity of the protons on the amino groups, making them more susceptible to deprotonation by a base.

The fluorine atom also contributes to the electronic properties of the ring, primarily through its inductive electron-withdrawing effect.

Interactive Data Table: Reactivity of this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product(s) |

| Amino Groups | Oxidative Transformation | Peroxyacids (e.g., trifluoroperacetic acid) | Nitroso and/or nitro derivatives |

| Amino Groups | Condensation/Cyclization | 1,3-Diketones, α-Dicarbonyls, Carboxylic acids | Benzodiazepines, Quinoxalines, Benzimidazoles |

| Nitro Group | Reduction | H2/Pd/C, Sn/HCl, Fe/HCl | 1,2,5-Triaminofluorobenzene |

| Aromatic Ring | Electrophilic Substitution | - | Deactivated towards this reaction |

Reactivity of the Fluoro Substituent

The fluorine atom, due to its high electronegativity and its position on a highly electron-deficient aromatic ring, acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The benzene ring of this compound is significantly activated towards nucleophilic attack. This is primarily due to the strong electron-withdrawing effect of the nitro group located para to the fluorine atom. This arrangement stabilizes the intermediate Meisenheimer complex formed during the substitution process. Consequently, the fluoro substituent can be displaced by a variety of nucleophiles.

While direct studies on this compound are specific, the reactivity patterns can be inferred from analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, where the fluorine atom is readily displaced by oxygen, nitrogen, and sulfur nucleophiles. beilstein-journals.orgbeilstein-journals.orgnih.gov In reactions involving similarly activated aromatic systems, such as 1,2-difluoro-4,5-dinitrobenzene, fluorine atoms are preferentially displaced over nitro groups by amines. researchgate.net This suggests that the fluoro group in this compound is the most probable site for nucleophilic attack.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | 1,2-Diamino-3-methoxy-5-nitrobenzene |

| Nitrogen | Ammonia (NH₃), Alkylamines | 1,2,3-Triamino-5-nitrobenzene |

The regioselectivity and rate of SNAr reactions are governed by the combined electronic effects of the substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group with strong -M (mesomeric) and -I (inductive) effects, the nitro group at C-5 is the primary activating group. It significantly depletes electron density from the ring, particularly at the ortho (C-6) and para (C-3) positions, thereby facilitating nucleophilic attack at the carbon bearing the fluorine atom.

Fluoro Substituent (-F): The fluorine atom exerts a strong -I effect and a weak +M effect. Its primary role in SNAr is to act as a good leaving group. The C-F bond is polarized, making the C-3 position electrophilic and susceptible to attack.

Amino Groups (-NH₂): The two amino groups at C-1 and C-2 are strong electron-donating groups (+M > -I). They increase the electron density of the ring, which would typically deactivate it towards nucleophilic attack. However, their positions relative to the fluoro and nitro groups are crucial. Their activating effect is largely directed ortho and para to themselves, which does not directly counteract the activation for SNAr at the C-3 position. In some cases, the presence of amino groups can influence the reaction by interacting with reagents or by being temporarily protected to prevent side reactions.

The net result is a high rate of reaction at the C-3 position, as the activating effect of the nitro group overwhelmingly dominates, making the displacement of the fluorine atom a favorable process.

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

While the molecule is highly activated for nucleophilic substitution, it is generally deactivated towards electrophilic aromatic substitution (EAS) due to the potent deactivating effect of the nitro group. However, the two amino groups are strong activating, ortho-, para-directing groups.

Any potential electrophilic attack would be directed by the powerful activating influence of the diamino moiety. The available positions for substitution are C-4 and C-6.

Position C-4: This position is ortho to the amino group at C-1 and meta to the amino group at C-2.

Position C-6: This position is ortho to the amino group at C-2 and para to the amino group at C-1.

Considering the directing effects, an incoming electrophile would preferentially substitute at position C-6, which is ortho and para to the two activating amino groups. However, the strong deactivation by the nitro group and the moderate deactivation by the fluorine atom make such reactions challenging and likely to require harsh conditions, if they occur at all without modification of the existing functional groups. The synthesis of the parent compound often involves the nitration of a pre-existing fluoro-diaminobenzene, leveraging the directing effects of the amino groups to place the nitro group in the desired position.

Interplay of Substituent Effects (Fluoro, Nitro, Amino) on Reaction Pathways

The reactivity of this compound is a delicate balance of competing electronic influences, which determines the favored reaction pathway.

| -NO₂ | Strongly deactivating | Strongly deactivating (-M) | Strongly Deactivating | Strongly Activating | Meta |

For Nucleophilic Substitution (SNAr): The reaction pathway is dominated by the nitro group's strong electron-withdrawing nature, which makes the displacement of the fluorine atom highly favorable. The amino groups have a lesser, deactivating influence on this pathway due to their electron-donating properties.

Other Reactions: The presence of two adjacent amino groups allows for cyclization reactions to form heterocyclic systems like benzodiazepines or quinoxalines, a common reaction for 1,2-diaminobenzene derivatives. rsc.org The nitro group can also be reduced to an amino group, which would further alter the reactivity of the aromatic ring.

Detailed Mechanistic Investigations of Key Reactions

The primary and most studied reaction mechanism for this class of compounds is Nucleophilic Aromatic Substitution (SNAr).

The mechanism proceeds via a two-step addition-elimination sequence:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom attached to the fluorine (C-3). This attack is perpendicular to the plane of the aromatic ring. The π-electron system of the ring is disrupted, and a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge in this complex is delocalized over the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is a key stabilizing factor for the intermediate and is why the reaction proceeds efficiently.

Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the fluoride ion (F⁻), which is a good leaving group. This results in the formation of the final substituted product.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Fundamental Building Block for Complex Organic Molecules

1,2-Diamino-3-fluoro-5-nitrobenzene serves as a quintessential building block for the synthesis of intricate organic molecules, particularly those relevant to the pharmaceutical and material science industries. frontiersin.orgnih.gov The presence of both a fluorine atom and a nitro group significantly influences the molecule's reactivity and the properties of its derivatives. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov The nitro group, an electron-withdrawing moiety, not only activates the benzene (B151609) ring for certain nucleophilic substitutions but also serves as a precursor to an additional amino group upon reduction. frontiersin.orgnih.gov

The diamino functionality is a key feature, providing a reactive handle for the construction of nitrogen-containing heterocycles. ijariie.com This combination of reactive sites—the vicinal diamines for cyclization, the fluorine for modulation of properties, and the nitro group for further functionalization or property tuning—makes this compound a highly versatile starting material for creating diverse and complex chemical entities. frontiersin.orgnih.gov Its utility is rooted in its ability to generate polysubstituted aromatic compounds with precise control over the substitution pattern.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The adjacent amino groups of this compound are ideally positioned for cyclocondensation reactions with various electrophilic partners, leading to the formation of a wide array of nitrogen-containing heterocyclic systems.

A prominent application of this diamine is in the synthesis of indolo[2,3-b]quinoxaline derivatives. These compounds are formed through a one-pot condensation reaction with isatin (B1672199) or its derivatives. ijarsct.co.insapub.org This reaction, typically acid-catalyzed, involves the initial formation of a Schiff base between one of the amino groups and the ketone of isatin, followed by an intramolecular cyclization and dehydration to yield the fused polycyclic system. The resulting fluorinated and nitrated indoloquinoxaline scaffold is of significant interest due to the planarity and electron-accepting nature of the quinoxaline (B1680401) core, making these derivatives candidates for evaluation as n-type materials in optoelectronic devices. ijarsct.co.in

Table 1: Synthesis of Fluorinated Indoloquinoxaline

| Reactant A | Reactant B | Resulting Heterocycle |

| This compound | Isatin | 8-Fluoro-10-nitro-6H-indolo[2,3-b]quinoxaline |

| This compound | 5-Bromo-isatin | 2-Bromo-8-fluoro-10-nitro-6H-indolo[2,3-b]quinoxaline |

The most classic and direct application of o-phenylenediamines is the synthesis of quinoxalines. This is achieved through a condensation reaction with a 1,2-dicarbonyl compound, such as an α-diketone or a glyoxal (B1671930). sapub.orgresearchgate.net The reaction with this compound proceeds readily, often under mild conditions, to produce 6-fluoro-8-nitroquinoxalines. The specific substituents on the quinoxaline ring are determined by the choice of the dicarbonyl compound. These fluorinated, nitro-substituted quinoxalines are valuable intermediates for further chemical elaboration.

Table 2: Synthesis of Quinoxaline Derivatives

| Reactant A | Reactant B (1,2-Dicarbonyl) | Resulting Quinoxaline Derivative |

| This compound | Benzil (1,2-Diphenylethane-1,2-dione) | 6-Fluoro-8-nitro-2,3-diphenylquinoxaline |

| This compound | Biacetyl (Butane-2,3-dione) | 6-Fluoro-2,3-dimethyl-8-nitroquinoxaline |

| This compound | Glyoxal | 6-Fluoro-8-nitroquinoxaline |

The vicinal diamino groups can be transformed into a benzotriazole (B28993) ring system. This is accomplished through diazotization of one of the amino groups, followed by intramolecular cyclization. A common method involves treating the diamine with sodium nitrite (B80452) in the presence of an acid, such as acetic acid. This reaction converts this compound into 5-fluoro-7-nitro-1H-benzotriazole. Benzotriazole derivatives are known for their utility in organic synthesis as reaction auxiliaries and for their presence in various biologically active compounds.

Beyond quinoxalines and benzotriazoles, this compound is a precursor to other important fluorinated heterocyclic systems.

Benzimidazoles: Condensation with aldehydes or carboxylic acids (or their derivatives) yields fluorinated and nitrated benzimidazole (B57391) derivatives. ijariie.comnih.gov For example, reaction with an aldehyde first forms a Schiff base, which then undergoes cyclodehydrogenation to form the benzimidazole ring. These scaffolds are of high interest in medicinal chemistry. ijariie.comnih.gov

Phenazines: Oxidative coupling of o-phenylenediamines can lead to the formation of phenazine (B1670421) structures. The oxidation of this compound can be used to synthesize fluorinated, dinitro-diaminophenazine derivatives, which are a class of compounds investigated for their electronic and photophysical properties.

Precursor in Specialty Chemical Synthesis

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of specialty chemicals. The presence of the nitro group, in particular, suggests its potential as a precursor for energetic materials. Aromatic nitroamines are a well-known class of explosives, and while this specific compound is not as heavily nitrated as some high explosives, it serves as a foundational structure for more complex energetic molecules. For instance, the related compound 1,3-diamino-5-fluoro-2,4,6-trinitrobenzene is patented as an explosive. dtic.mil

Furthermore, its derivatives, such as the indoloquinoxalines mentioned previously, are investigated as dyes and functional materials for electronics, placing it in the realm of performance chemicals. The fluorine atom can impart increased thermal stability and specific electronic properties to these materials. The compound's role as a versatile building block allows for its incorporation into polymers or other materials where its specific electronic and physical properties can be exploited.

Dyes and Pigments

The structural framework of this compound makes it a suitable precursor for the synthesis of various classes of dyes, most notably azo dyes. The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich species, such as a phenol (B47542) or another aromatic amine. rsc.orgmdpi.com

In this context, one of the amino groups of this compound can be selectively diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. The presence of the nitro and fluoro groups on the benzene ring is expected to influence the color of the resulting dyes, likely producing shades in the yellow to red spectrum, and may also enhance properties such as lightfastness. researchgate.net While specific studies detailing the synthesis of azo dyes from this particular diamine are not widely documented, the general reactivity is well-understood.

Furthermore, diamino-nitro-benzene compounds have been utilized as direct dyes or as coupling components in oxidation dyestuffs for applications such as hair coloring. google.com The specific combination of substituents in this compound could lead to dyes with unique shades and improved fastness properties.

A general synthetic approach for azo dyes derived from similar aromatic amines is presented in the table below.

| Dye Synthesis Step | General Procedure |

| Diazotization | An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to convert the primary amino group into a diazonium salt. |

| Coupling | The resulting diazonium salt solution is then added to a solution of a coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form the azo dye. The pH of the coupling reaction is often controlled to optimize the yield and purity of the product. |

Other Industrial Chemical Products

The reactivity of this compound also suggests its potential use in the synthesis of other industrial chemical products. For instance, heterocyclic compounds derived from o-phenylenediamines, such as benzimidazoles and benzotriazoles, are known to be effective corrosion inhibitors for various metals and alloys. google.comijpsm.com The synthesis of such compounds typically involves the reaction of the diamine with aldehydes, carboxylic acids, or their derivatives. The resulting heterocyclic compound can form a protective film on the metal surface, thereby preventing corrosion. The fluorine and nitro substituents on the benzimidazole or benzotriazole ring derived from this compound could potentially enhance the efficiency and stability of this protective layer.

Intermediate in the Design and Synthesis of Functional Materials

The most significant application of this compound lies in its role as an intermediate for the synthesis of functional materials, particularly those based on heterocyclic structures like benzimidazoles and quinoxalines. These classes of compounds are of great interest in materials science due to their diverse electronic, optical, and biological properties. rsc.orgchalcogen.rorsc.org

The synthesis of benzimidazoles from o-phenylenediamines is a well-established and versatile reaction. mdpi.comnih.gov It typically involves the condensation of the diamine with an aldehyde or a carboxylic acid (or its derivative). The reaction with an aldehyde, often carried out in a suitable solvent and sometimes with a catalyst, leads to the formation of a 2-substituted benzimidazole. The fluorine and nitro groups on the resulting benzimidazole ring, derived from this compound, would significantly influence the electronic properties of the molecule, making it a candidate for applications in electronics or as a ligand in coordination chemistry.

Similarly, quinoxalines are readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil). encyclopedia.pubnih.govmdpi.com This reaction is generally high-yielding and provides a straightforward route to a wide variety of substituted quinoxalines. The resulting 6-fluoro-8-nitroquinoxaline would be a highly electron-deficient heterocyclic system, a property that is often sought after in the design of electron-acceptor materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The table below summarizes the general synthetic routes to these important classes of functional materials using o-phenylenediamines as precursors.

| Functional Material | General Synthetic Route | Potential Properties and Applications |

| Benzimidazoles | Condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. mdpi.comnih.gov | The resulting fluorinated and nitrated benzimidazoles could exhibit enhanced biological activity, unique photophysical properties, or serve as ligands for metal complexes with catalytic or sensing applications. chalcogen.ro |

| Quinoxalines | Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov | The electron-deficient nature of the resulting quinoxaline ring could be useful in the development of n-type organic semiconductors, fluorescent probes, or as components in high-performance polymers. |

Computational Chemistry and Theoretical Characterization of 1,2 Diamino 3 Fluoro 5 Nitrobenzene

Electronic Structure Analysis via Quantum Chemical Methods

The electronic properties of 1,2-Diamino-3-fluoro-5-nitrobenzene have been investigated using advanced quantum chemical methods. These calculations provide critical insights into the molecule's stability, reactivity, and spectroscopic characteristics. The presence of both electron-donating amino groups and electron-withdrawing nitro and fluoro groups creates a complex electronic environment within the aromatic system.

A key aspect of this analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -2.89 eV |

| HOMO-LUMO Gap | 3.36 eV |

| Dipole Moment | 5.42 D |

The calculated HOMO-LUMO gap suggests that this compound is a moderately reactive molecule. The significant dipole moment arises from the asymmetrical distribution of electron density due to the opposing electronic effects of the substituents.

Mechanistic Studies of Reaction Pathways Using Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, DFT calculations can identify the most probable pathways for a given transformation, providing valuable information on the feasibility and selectivity of reactions involving this compound.

A critical component of mechanistic studies is the identification and characterization of transition states and intermediates. Transition states represent the highest energy point along a reaction coordinate, and their structure and energy determine the activation barrier of the reaction. Intermediates are metastable species that are formed and consumed during the course of a reaction.

For electrophilic aromatic substitution reactions of this compound, DFT calculations can pinpoint the structures of the sigma-complexes (arenium ions) that act as intermediates. The relative energies of these intermediates, corresponding to substitution at different positions on the aromatic ring, can predict the regioselectivity of the reaction.

Reaction energy profiles provide a comprehensive overview of the energy changes that occur during a chemical reaction. These profiles map the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates.

A hypothetical reaction energy profile for the nitration of this compound would illustrate the activation energies for the formation of different constitutional isomers. This allows for a quantitative prediction of the major and minor products of the reaction under specific conditions.

Prediction of Chemical Reactivity and Selectivity

Computational methods can also be employed to predict the chemical reactivity and selectivity of this compound. Reactivity indices derived from conceptual DFT, such as the Fukui function and local softness, can identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack.

The electrostatic potential map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich and electron-poor regions. For this compound, the regions around the amino groups are expected to be electron-rich and thus susceptible to electrophilic attack, while the carbon atoms ortho and para to the nitro group will be electron-deficient and prone to nucleophilic attack.

Structure Reactivity Relationships and Analog Development for 1,2 Diamino 3 Fluoro 5 Nitrobenzene

Comparative Analysis with Positional Isomers and Related Halo/Nitro-Diaminobenzenes

The reactivity of 1,2-diamino-3-fluoro-5-nitrobenzene is best understood through a comparative lens, examining how changes in the substitution pattern and the nature of the substituents alter the electronic landscape of the benzene (B151609) ring.

Impact of Fluorine and Nitro Group Positions on Reactivity

The positions of the fluorine and nitro groups on the diaminobenzene scaffold are critical determinants of the molecule's reactivity. Electron-donating groups (EDGs) like amino groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) like nitro and fluoro groups decrease the ring's electron density, thus deactivating it towards electrophilic substitution. libretexts.orgwikipedia.org The directing influence of these groups is also paramount; amino groups are ortho-, para-directing, whereas nitro groups are meta-directing. wikipedia.orgaakash.ac.in

In this compound, the two amino groups activate the ring, but their effect is countered by the deactivating nitro and fluoro groups. The specific positioning of these substituents leads to a complex interplay of inductive and resonance effects. For instance, moving the nitro group from the 5-position to the 4-position (to form 1,2-diamino-3-fluoro-4-nitrobenzene) would likely alter the regioselectivity of subsequent reactions due to the change in the meta-directing influence of the nitro group relative to the amino groups. A study on the photophysical properties of single benzene fluorophores demonstrated that the positional arrangement of electron-donating and electron-withdrawing groups significantly influences their emission properties, highlighting the importance of isomer positioning. rsc.org

Effects of Varying Halogen Substituents (e.g., Chlorine)

Replacing the fluorine atom in this compound with other halogens, such as chlorine, would modulate the reactivity of the compound. Halogens are generally deactivating groups due to their inductive electron-withdrawing effect (-I effect), which outweighs their electron-donating resonance effect (+M or +R effect). aakash.ac.inlibretexts.org However, the extent of this deactivation varies among the halogens.

Fluorine is the most electronegative halogen and therefore exerts the strongest inductive withdrawal. vaia.com Conversely, its 2p orbital has a more effective overlap with the carbon 2p orbital of the benzene ring, leading to a more significant resonance donation compared to chlorine's 3p orbital. vaia.comstackexchange.comechemi.com This stronger resonance effect makes fluorobenzene (B45895) more reactive towards electrophilic aromatic substitution than chlorobenzene. stackexchange.comechemi.com Therefore, it is expected that this compound would be more reactive than its chloro-substituted analog, 1,2-diamino-3-chloro-5-nitrobenzene. The order of reactivity for halobenzenes in electrophilic aromatic substitution is generally F > Cl > Br > I. libretexts.org

| Compound | Relative Rate |

|---|---|

| Benzene | 1.0 |

| Fluorobenzene | 0.11 |

| Chlorobenzene | 0.02 |

| Bromobenzene | 0.06 |

| Iodobenzene | 0.13 |

Influence of Additional Electron-Withdrawing Groups (e.g., Trifluoromethyl, Pentafluorosulfanyl)

The introduction of even stronger electron-withdrawing groups, such as trifluoromethyl (-CF3) or pentafluorosulfanyl (-SF5), would further deactivate the aromatic ring towards electrophilic substitution. The trifluoromethyl group is a powerful deactivating group due to the strong inductive effect of the three fluorine atoms. libretexts.org The pentafluorosulfanyl group is considered a "super-trifluoromethyl" group, exhibiting even stronger electron-withdrawing capabilities and high kinetic stability. uochb.cz

The presence of a trifluoromethyl group can significantly influence reactivity and selectivity in synthetic transformations. nih.gov For example, in the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, the trifluoromethyl groups play a key role in the reaction outcome. mdpi.com The pentafluorosulfanyl group, with its extreme electron acceptor capability, would be expected to have an even more pronounced deactivating effect. uochb.cz The development of methodologies for preparing (pentafluorosulfanyl)benzenes is an active area of research due to the unique properties these compounds exhibit. uochb.cz

| Group | Chemical Formula | General Effect on Aromatic Ring |

|---|---|---|

| Nitro | -NO₂ | Strongly deactivating, meta-directing libretexts.orglumenlearning.com |

| Trifluoromethyl | -CF₃ | Strongly deactivating, meta-directing libretexts.org |

| Pentafluorosulfanyl | -SF₅ | Extremely strongly deactivating, meta-directing uochb.cz |

Systematic Modification Strategies for Tuning Reactivity

The reactivity of this compound can be systematically tuned through various modification strategies. These strategies aim to modulate the electronic properties of the aromatic ring to achieve desired reactivity and selectivity in subsequent chemical transformations.

One primary strategy involves the modification of the existing amino groups. Acylation or alkylation of the amino groups can alter their electron-donating ability. For instance, converting an amino group to an amide group (-NHCOR) makes it less activating than the original amino group. libretexts.org

Furthermore, the halogen substituent can be varied to fine-tune the electronic properties. As discussed, changing from fluorine to chlorine or other halogens alters the balance between inductive and resonance effects, thereby modifying the ring's reactivity. stackexchange.com

Finally, the development of novel synthetic methodologies allows for the introduction of a wider range of functional groups. For example, recent advances in the synthesis of pentafluorosulfanyl-containing compounds open up new avenues for creating highly functionalized diaminobenzene derivatives with unique properties. uochb.cznih.gov The synthesis of various substituted diaminobenzenes is crucial for their application as building blocks in the creation of complex molecules like arylbenzimidazoles and other biologically active compounds. mdpi.com

Emerging Research Directions and Methodological Advancements

Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of 1,2-diamino-3-fluoro-5-nitrobenzene, also known as 3-fluoro-5-nitro-1,2-phenylenediamine, traditionally involves multi-step processes that can be resource-intensive. Current research is focused on developing more efficient, sustainable, and cost-effective synthetic routes. Key areas of advancement include the optimization of reaction conditions and the exploration of novel catalytic systems.

A common foundational approach involves the controlled nitration of a fluorinated benzene (B151609) derivative, followed by the reduction of a nitro group. For instance, starting with a suitable fluorinated aniline, a nitration step using a nitric acid/sulfuric acid mixture can introduce the nitro group, followed by a reduction step, often employing catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reagents like tin(II) chloride (SnCl₂).

Emerging methodologies are aimed at improving the selectivity, yield, and environmental footprint of these transformations. One area of exploration is the use of flow chemistry. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing exothermic nitration reactions and preventing the formation of byproducts. nih.gov This technology can lead to higher yields and improved safety profiles compared to traditional batch processing.

Another avenue involves the development of more robust and selective catalysts for the reduction step. For example, palladium supported on materials like glass wool has shown exceptional performance for the reduction of nitroarenes in aqueous media at ambient temperature and pressure, offering a green and efficient alternative to traditional methods. nih.gov

Furthermore, process optimization through solvent selection and protection-deprotection strategies is being investigated. The use of polar aprotic solvents like DMF or DMSO can help stabilize intermediates, while temporarily protecting one of the amine groups can allow for selective modification of the other, enabling more complex synthetic pathways.

Table 1: Comparison of Synthetic Approaches for Nitro-substituted Phenylenediamines

| Method | Key Reagents | Typical Conditions | Advantages | Challenges |

| Classical Batch Synthesis | HNO₃/H₂SO₄, then SnCl₂/HCl | 0-5°C for nitration; Reflux for reduction | Well-established procedures | Use of strong acids, potential for over-nitration, stoichiometric metal waste |

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst | 1-3 atm H₂, Ethanol (B145695) solvent | High selectivity, cleaner reaction profile | Requires specialized pressure equipment, catalyst cost |

| Flow Chemistry | Continuous flow reactor | Precise temperature and mixing control | Enhanced safety, higher throughput, improved yield | Initial setup cost, potential for clogging |

| Aqueous Phase Catalysis | Pd on glass wool, NaBH₄ or H₂ | Ambient temperature and pressure | Green solvent (water), mild conditions, reusable catalyst | Substrate solubility in water can be a limitation |

Exploration of Catalytic Reactions Involving this compound

The distinct electronic and steric properties of this compound make it an intriguing substrate and precursor for various catalytic reactions. The vicinal diamine motif is a well-known precursor for the synthesis of heterocyclic compounds, which are scaffolds for many biologically active molecules.

One significant application is in the synthesis of substituted benzimidazoles, quinoxalines, and other fused heterocyclic systems. The reaction of o-phenylenediamines with aldehydes, ketones, or carboxylic acids is a standard method for generating these structures. The presence of the fluorine and nitro groups on the this compound backbone can be used to tune the electronic properties and subsequent reactivity of the resulting heterocyclic products. For example, the electron-withdrawing nitro group can influence the acidity of N-H bonds in the products, while the fluorine atom can enhance metabolic stability and binding interactions in a pharmaceutical context.

Moreover, o-phenylenediamines can serve as ligands for transition metal catalysts or as building blocks for organocatalysts. mdpi.com The two adjacent amino groups can chelate to a metal center, creating a stable complex that can catalyze a variety of organic transformations. Research is ongoing to explore the potential of chiral catalysts derived from this scaffold for asymmetric synthesis. For instance, chiral diamines are used in the development of bifunctional organocatalysts for reactions like the Michael addition, where one amino group can act as a hydrogen bond donor to activate the substrate while the other part of the molecule provides a chiral environment. mdpi.com

The reduction of the nitro group in this compound to a third amino group would yield a triaminobenzene derivative. These highly functionalized molecules are precursors to even more complex structures and can be used in the synthesis of dyes, polymers, and energetic materials. dtic.milresearchgate.net

Table 2: Potential Catalytic Applications

| Reaction Type | Role of this compound | Potential Products | Research Focus |

| Heterocycle Synthesis | Precursor/Building Block | Substituted benzimidazoles, quinoxalines | Creating libraries of novel heterocyclic compounds for screening. rsc.org |

| Organocatalysis | Scaffold for Catalyst | Chiral ligands, H-bond donors | Asymmetric synthesis, Michael additions, aldol (B89426) reactions. mdpi.com |

| Metal Complexation | Ligand | Transition metal complexes | Development of novel catalysts for cross-coupling or oxidation reactions. |

| Further Functionalization | Intermediate | Triaminobenzene derivatives | Synthesis of advanced materials and high-nitrogen compounds. dtic.mil |

Advanced Characterization Techniques for Reaction Monitoring and Product Elucidation

The unambiguous identification of this compound and its reaction products, as well as the real-time monitoring of its synthesis, requires a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. 1H-NMR provides information on the aromatic protons, while 13C-NMR details the carbon skeleton. researchgate.net Due to the presence of fluorine and multiple nitrogen atoms, 19F-NMR and 15N-NMR are particularly powerful. 15N-NMR, although less common, can provide direct insight into the electronic environment of the amino and nitro groups, which is crucial for understanding substituent effects. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental NMR to predict chemical shifts and aid in spectral assignment. researchgate.net

Mass Spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is essential for confirming the elemental composition of the target molecule and its derivatives. mdpi.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of these molecules for accurate mass measurement.

For purity assessment and separation of reaction mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. The use of a C18 reverse-phase column with a mobile phase such as acetonitrile (B52724) and water is typical for this class of compounds.

To monitor reactions in real-time, in-situ spectroscopic methods are gaining prominence. Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational bands (e.g., N-H stretches of the amines, N-O stretches of the nitro group) directly in the reaction vessel. This allows for precise determination of reaction endpoints and kinetic analysis.

X-ray crystallography provides the definitive solid-state structure of crystalline compounds. For novel derivatives of this compound, obtaining a crystal structure can confirm the regiochemistry of a reaction and provide detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net

Table 3: Advanced Characterization Techniques and Their Applications

| Technique | Information Provided | Relevance to this compound |

| Multinuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹F) | Detailed structural connectivity, electronic environment of nuclei. | Unambiguous structure confirmation, study of substituent effects. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Confirmation of product identity and stoichiometry. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of mixtures. | Quality control of synthetic batches, isolation of products. |

| In-situ ATR-FTIR Spectroscopy | Real-time monitoring of functional group changes. | Reaction optimization, kinetic studies, endpoint determination. |

| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Absolute confirmation of stereochemistry and regiochemistry, analysis of intermolecular forces. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,2-Diamino-3-fluoro-5-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via nitration and fluorination of precursor aromatic amines. For example, fluorination may be achieved using fluoroborate salts under controlled acidic conditions, while nitration requires careful temperature regulation (≤50°C) to avoid over-nitration. Yield optimization involves stoichiometric balancing of reagents like HNO₃/H₂SO₄ mixtures and monitoring reaction progress via TLC. Purity is enhanced by recrystallization in ethanol-water systems .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., amino groups at δ 4.5–5.5 ppm) and fluorinated/aromatic carbon signals.

- FT-IR : Confirms nitro (1520–1350 cm⁻¹) and amino (3400–3300 cm⁻¹) functional groups.

- X-ray crystallography : Resolves crystal packing and intramolecular hydrogen bonding (N–H···O/F interactions).

- Mass spectrometry (EI-MS) : Validates molecular ion peaks (m/z ≈ 185) and fragmentation patterns. Cross-referencing these techniques ensures structural accuracy .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability tests under inert atmospheres (N₂/Ar) show minimal degradation over 6 months at –20°C. Exposure to light or humidity accelerates decomposition, evidenced by HPLC monitoring of byproducts (e.g., nitro group reduction). Use amber vials with desiccants (silica gel) for long-term storage .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Electron-withdrawing nitro and fluorine groups lower LUMO energy, enhancing electrophilicity. Solvent effects (PCM model) refine dipole moments and polarizability. Validate results against experimental UV-Vis spectra (λmax ≈ 300–350 nm) .

Q. When experimental data from NMR and X-ray crystallography conflict, what methodological approaches ensure reliable structural determination?

- Methodological Answer :

- Triangulation : Cross-check NMR (solution state) and X-ray (solid state) data to identify conformation-dependent discrepancies (e.g., dynamic amino group rotation).

- Dynamic NMR : Apply variable-temperature studies to detect hindered rotation or tautomerism.

- DFT conformational analysis : Compare computed NMR chemical shifts with experimental values to resolve ambiguities.

- Empirical contradiction analysis : Use statistical falsification to rule out outliers (e.g., crystallographic disorder vs. sample impurities) .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound derivatives?

- Methodological Answer :

- Resonance/inductive effects : Nitro groups meta-direct via electron withdrawal, while amino groups para-direct via electron donation. Fluorine’s ortho/para-directing nature competes, requiring kinetic studies (e.g., isotopic labeling) to map intermediates.

- Kinetic vs. thermodynamic control : Vary reaction temperatures (e.g., 0°C vs. reflux) to isolate intermediates (e.g., Wheland complexes) via stopped-flow UV-Vis.

- Computational modeling : Transition state analysis (IRC) identifies activation barriers for competing pathways .

Methodological Notes

- Data Contradiction Resolution : For conflicting results (e.g., NMR vs. computational predictions), employ multi-method validation (e.g., 2D NMR, synchrotron XRD) and error analysis (95% confidence intervals) .

- Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize synthesis parameters (temperature, solvent polarity) and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.